RCM-1

Description

Structure

3D Structure

Properties

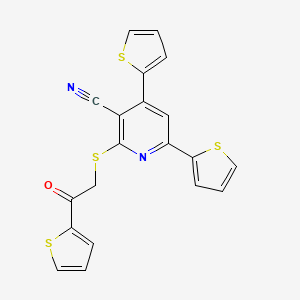

IUPAC Name |

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCYTKKDAZEVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RCM-1 as a FOXM1 inhibitor discovery and development

An In-depth Technical Guide to the Discovery and Development of RCM-1, a Potent FOXM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a well-established oncogene, frequently overexpressed in a wide array of human cancers, where its elevated activity correlates with poor prognosis and resistance to therapy.[1] This has positioned FOXM1 as a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound (Robert Costa Memorial drug-1), a small molecule inhibitor of FOXM1. This compound was identified through a high-throughput screen and has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2][3][4][5] This document details the experimental methodologies employed in its characterization, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to FOXM1 as a Therapeutic Target

FOXM1 is a master regulator of the cell cycle, playing a critical role in G1/S and G2/M phase transitions and M-phase progression.[1] Its transcriptional program encompasses a multitude of genes essential for cell proliferation, DNA repair, and angiogenesis. In cancer, the FOXM1 signaling network is often hyperactivated, contributing to uncontrolled cell growth, invasion, and metastasis. The aberrant expression of FOXM1 in tumor tissues, but not in most normal differentiated cells, presents a therapeutic window for targeted inhibition.[1]

The Discovery of this compound

This compound was identified as a potent inhibitor of FOXM1 through a high-throughput screening campaign designed to identify small molecules that could disrupt FOXM1's transcriptional activity.[1][2][3][4][5] This discovery provided a novel chemical scaffold for the development of targeted anti-cancer therapeutics.

High-Throughput Screening (HTS) Assay

The primary screen utilized a cell-based reporter assay. While the specific details of the HTS protocol for this compound are proprietary, a generalizable workflow for such a screen is outlined below.

Experimental Workflow: High-Throughput Screening for FOXM1 Inhibitors

Caption: A generalized workflow for the high-throughput screening and identification of FOXM1 inhibitors.

Physicochemical Properties and In Vitro Activity of this compound

This compound is a small molecule with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₂N₂OS₄ | |

| Molecular Weight | 424.58 g/mol | |

| IC₅₀ | 0.72 µM | [6] |

| Solubility | Soluble to 20 mM in DMSO |

Mechanism of Action of this compound

This compound exerts its inhibitory effect on FOXM1 through a multi-faceted mechanism that ultimately leads to the suppression of the FOXM1-driven transcriptional program.

Inhibition of FOXM1 Nuclear Localization

A key aspect of this compound's mechanism is its ability to prevent the nuclear accumulation of FOXM1.[1][7] By sequestering FOXM1 in the cytoplasm, this compound effectively blocks its access to target gene promoters in the nucleus.

Promotion of Proteasomal Degradation

This compound treatment leads to increased ubiquitination of FOXM1, tagging it for subsequent degradation by the proteasome.[1][7] This results in a significant reduction in total cellular FOXM1 protein levels.

Disruption of Protein-Protein Interactions

This compound has been shown to inhibit the interaction between FOXM1 and β-catenin.[1][8] This is significant as the FOXM1/β-catenin complex is implicated in driving the expression of oncogenic target genes. The disruption of this interaction contributes to the anti-tumor effects of this compound.[1][8]

FOXM1 Signaling Pathway and the Impact of this compound

Caption: The FOXM1 signaling pathway and points of inhibition by this compound.

Preclinical Efficacy of this compound

This compound has demonstrated robust anti-cancer activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Anti-Cancer Effects

Treatment of various cancer cell lines with this compound has been shown to:

-

Inhibit Cell Proliferation: this compound increases the duration of the cell cycle and mitosis.[1]

-

Reduce Colony Formation: this compound diminishes the ability of cancer cells to form colonies in soft agar assays, a measure of anchorage-independent growth.[1]

-

Inhibit Cell Migration: this compound has been shown to impede the migration of cancer cells in scratch assays.[1]

-

Induce Apoptosis: By inhibiting the pro-survival functions of FOXM1, this compound treatment leads to an increase in programmed cell death.[1]

Summary of In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect |

| Rd76-9 | Rhabdomyosarcoma | Inhibition of cell growth, decreased colony formation[1][3] |

| B16-F10 | Melanoma | Inhibition of cell growth, decreased colony formation[1][3] |

| H2122 | Lung Adenocarcinoma | Inhibition of cell growth, decreased colony formation, inhibited migration[1][3] |

| 4T1 | Mammary Carcinoma | Inhibition of cell growth, decreased colony formation, inhibited migration[1] |

| MyC-CaP | Prostate Carcinoma | Inhibition of cell growth, decreased colony formation[1] |

| KPC-2 | Pancreatic Carcinoma | Inhibition of cell growth, decreased colony formation, inhibited migration[1] |

| A549 | Lung Carcinoma | Inhibited migration[1] |

In Vivo Anti-Tumor Activity

In animal models, systemic administration of this compound has been shown to significantly inhibit the growth of various tumors.

Summary of In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | Key Findings | Reference |

| Rd76-9 | Rhabdomyosarcoma | Reduced tumor growth, decreased FOXM1, Ki67, and PH3 staining, increased cleaved caspase-3 staining. | [1][3] |

| B16-F10 | Melanoma | Reduced tumor growth, decreased FOXM1 protein in tumors, reduced tumor cell proliferation, and increased tumor cell apoptosis. | [1][2][3][4] |

| H2122 | Lung Adenocarcinoma | Reduced tumor growth, decreased tumor cell proliferation (Ki67 and PH3 staining), and increased apoptosis (cleaved caspase staining). | [1][2][3][4][5] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard laboratory procedures.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Colony Formation Assay

-

Base Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates.

-

Cell Suspension: Suspend cancer cells in 0.3% agar in complete medium containing various concentrations of this compound or vehicle control.

-

Plating: Plate the cell suspension on top of the base layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with this compound or vehicle control every 3-4 days.

-

Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a predetermined size.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOXM1, β-catenin, Cyclin D1, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FOXM1, Ki67, and cleaved caspase-3).

Future Directions

The preclinical data for this compound are promising, establishing it as a valid lead compound for the development of a novel anti-cancer agent. Further development will require:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on FOXM1 in vivo over time.

-

Toxicology Studies: Comprehensive safety and toxicology studies in relevant animal models are necessary to determine a safe dose for first-in-human clinical trials.

-

Lead Optimization: Medicinal chemistry efforts could be employed to improve the potency, selectivity, and pharmacokinetic properties of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents could broaden its therapeutic potential.

Conclusion

This compound is a first-in-class small molecule inhibitor of the oncogenic transcription factor FOXM1. Its discovery and preclinical characterization have provided a strong rationale for its continued development as a targeted cancer therapy. By inhibiting FOXM1 nuclear localization, promoting its degradation, and disrupting its interaction with key co-activators, this compound effectively abrogates the pro-tumorigenic functions of FOXM1. The compelling in vitro and in vivo efficacy data underscore the potential of this compound to address the unmet medical need in FOXM1-driven malignancies. This technical guide provides a foundational resource for researchers and drug developers interested in advancing FOXM1-targeted therapies.

References

- 1. The FOXM1 inhibitor this compound decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The FOXM1 Inhibitor this compound Decreases Carcinogenesis and Nuclear β-Catenin [pubmed.ncbi.nlm.nih.gov]

- 5. The FOXM1 Inhibitor this compound Decreases Carcinogenesis and Nuclear β-Catenin [ouci.dntb.gov.ua]

- 6. medkoo.com [medkoo.com]

- 7. The FOXM1 inhibitor this compound suppresses goblet cell metaplasia and prevents IL-13 and STAT6 signaling in allergen-exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Impact of RCM-1 on Gene Expression and Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule RCM-1, a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor. It details this compound's mechanism of action, its impact on various signaling pathways, and its effects on gene expression and cellular processes, particularly in the context of cancer and inflammatory diseases.

Core Mechanism of Action

This compound functions as an inhibitor of the FOXM1 transcription factor. Its primary mechanism involves blocking the nuclear localization of FOXM1, leading to increased ubiquitination and subsequent proteasomal degradation of the FOXM1 protein[1][2]. By reducing the levels of nuclear FOXM1, this compound effectively inhibits the transcription of FOXM1 target genes, which are crucial for cell cycle progression, proliferation, and other oncogenic processes[3].

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data available on the biological activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Source |

| IC50 (FOXM1 Inhibition) | 0.72 µM |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Source |

| Rd76-9 | Rhabdomyosarcoma | Inhibition of cell growth | [1] |

| B16-F10 | Melanoma | Inhibition of cell growth, decreased FOXM1, β-catenin, and Cyclin D1 protein levels | [1] |

| H2122 | Lung Adenocarcinoma | Inhibition of cell growth | [1] |

| 4T1 | Mammary Carcinoma | Inhibition of cell growth | [1] |

| MyC-CaP | Prostate Carcinoma | Inhibition of cell growth | [1] |

| KPC-2 | Pancreatic Carcinoma | Inhibition of cell growth | [1] |

Impact on Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in carcinogenesis and inflammation.

3.1. FOXM1/β-catenin Signaling Pathway

This compound disrupts the interaction between FOXM1 and β-catenin, a critical component of the canonical Wnt signaling pathway. This disruption leads to the degradation of both proteins, resulting in a potent anti-tumor effect[1][3]. The inhibition of this interaction contributes to diminished tumorigenesis[1].

Caption: this compound disrupts the FOXM1/β-catenin interaction, leading to degradation and reduced cell proliferation.

3.2. IL-13/STAT6 Signaling Pathway

In the context of allergic airway inflammation, this compound has been demonstrated to suppress goblet cell metaplasia by preventing IL-13 and STAT6 signaling. This leads to a reduction in the expression of STAT6 target genes, such as Spdef and Foxa3, which are key regulators of goblet cell differentiation[2].

Caption: this compound inhibits the IL-13/STAT6 signaling pathway, preventing goblet cell metaplasia.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to study the effects of this compound.

4.1. Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines were used, including Rd76–9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (human lung adenocarcinoma), 4T1 (mammary carcinoma), MyC-CaP (prostate carcinoma), and KPC-2 (pancreatic carcinoma)[1].

-

Treatment: Cells were treated with this compound or a vehicle control (DMSO). The specific concentration and duration of treatment varied depending on the experiment[1]. For in vitro growth curve analyses, cells were counted at various time points post-treatment[1].

4.2. Protein Analysis

-

Western Blotting: To assess protein levels, whole-cell lysates were prepared from treated and untreated cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against FOXM1, β-catenin, and Cyclin D1. β-actin was used as a loading control[1].

-

Co-immunoprecipitation: To study protein-protein interactions, cell lysates were prepared with or without a cross-linking peptide (DSP) to stabilize protein complexes. Immunoprecipitation was performed using an antibody against one of the proteins of interest (e.g., FOXM1), followed by western blotting to detect the co-precipitated protein (e.g., β-catenin)[1].

4.3. Cellular Assays

-

Cell Proliferation Assay: Growth curves for various cancer cell lines were determined by counting live cells at different time points after treatment with this compound[1].

-

Colony Formation Assay: The ability of single cells to grow into colonies was assessed. Cells were treated with this compound for a period, after which the drug was removed, and colony growth was monitored[3][4].

-

Confocal Imaging: To determine the subcellular localization of proteins, cells were treated with this compound, fixed, permeabilized, and stained with antibodies against FOXM1. Nuclei were counterstained, and images were acquired using a confocal microscope[1][4].

4.4. In Vivo Studies

-

Animal Models: Mouse models of rhabdomyosarcoma (Rd76–9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) were used to evaluate the anti-tumor activity of this compound in vivo[1][4]. In the context of respiratory disease, allergen-exposed mouse models were utilized[2].

-

Treatment Administration: this compound was administered to the animals, and tumor growth was monitored over time.

-

Analysis: At the end of the study, tumors were excised, and protein levels of FOXM1 were analyzed. Tumor cell proliferation and apoptosis were also assessed[1][4].

Caption: A general workflow for in vitro and in vivo experiments to study the effects of this compound.

Implications for Drug Development

The findings presented in this guide highlight the potential of this compound as a therapeutic agent. Its ability to inhibit FOXM1, a key oncogenic transcription factor, makes it a promising candidate for anti-cancer therapy[1][4]. Furthermore, its efficacy in suppressing inflammatory responses in preclinical asthma models suggests its potential application in treating chronic airway diseases[2]. The detailed understanding of its mechanism of action and its effects on critical signaling pathways provides a solid foundation for further preclinical and clinical development. The disruption of the FOXM1-β-catenin interaction is a particularly noteworthy mechanism that could be exploited for therapeutic benefit in various cancers where this pathway is dysregulated[1][3].

References

- 1. The FOXM1 inhibitor this compound decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FOXM1 inhibitor this compound suppresses goblet cell metaplasia and prevents IL-13 and STAT6 signaling in allergen-exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The FOXM1 Inhibitor this compound Decreases Carcinogenesis and Nuclear β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumor Activities of RCM-1: A Technical Guide

An In-depth Analysis of the Preclinical Efficacy and Mechanism of Action of the FOXM1 Inhibitor, RCM-1

This technical guide provides a comprehensive overview of the preclinical antitumor activities of this compound, a small molecule inhibitor of the oncogenic transcription factor Forkhead Box M1 (FOXM1). The data presented herein summarizes the current understanding of this compound's efficacy in various cancer models, its mechanism of action involving the disruption of the FOXM1/β-catenin signaling axis, and detailed experimental protocols utilized in its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

In Vitro Antitumor Activities of this compound

This compound has demonstrated significant antitumor effects across a range of cancer cell lines, primarily through the inhibition of cell proliferation, induction of apoptosis, and reduction of colony formation.

Cell Viability and IC50 Values

While specific IC50 values for this compound in various cancer cell lines are not consistently reported in the primary literature, its dose-dependent inhibitory effect on cell viability has been established. For instance, in murine rhabdomyosarcoma (RMS) Rd76-9 cells, this compound reduced cell viability in a dose-dependent manner.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Observed Effect |

| Rd76-9 | Rhabdomyosarcoma (murine) | Cell Viability | Dose-dependent reduction in cell viability. |

| B16-F10 | Melanoma (murine) | Colony Formation | Reduced formation and growth of colonies. |

| H2122 | Lung Adenocarcinoma (human) | Colony Formation | Reduced formation and growth of colonies. |

Inhibition of Colony Formation

Treatment with this compound has been shown to significantly reduce the ability of cancer cells to form colonies, a key characteristic of tumorigenicity. This effect has been observed in murine melanoma B16-F10 and human H2122 lung adenocarcinoma cell lines.[1]

Induction of Apoptosis and Cell Cycle Arrest

This compound promotes tumor cell apoptosis and increases the duration of the cell cycle, thereby inhibiting proliferation.[2] In vivo studies have confirmed that this compound treatment leads to an increase in cleaved caspase-3, a marker of apoptosis, in tumor tissues.

In Vivo Antitumor Efficacy of this compound

The antitumor activity of this compound has been validated in several preclinical mouse models, demonstrating its potential as a therapeutic agent.

Tumor Growth Inhibition

This compound treatment has been shown to inhibit the growth of various tumors in vivo.

Table 2: Summary of In Vivo Antitumor Efficacy of this compound

| Cancer Model | Treatment | Outcome |

| Mouse rhabdomyosarcoma Rd76-9 | This compound | Inhibition of tumor growth. |

| Mouse melanoma B16-F10 | This compound | Inhibition of tumor growth. |

| Human H2122 lung adenocarcinoma xenograft | This compound | Decreased tumor growth. |

| Mouse rhabdomyosarcoma Rd76-9 (nanoparticle delivery) | This compound-NPFA (4µg, 8µg, or 16µg) | Dose-dependent reduction in tumor volume. The IC50 was determined to be 8µg per injection.[3] |

In a study utilizing a nanoparticle delivery system (NPFA) for this compound in a murine rhabdomyosarcoma model, a dose-dependent reduction in tumor volume was observed.[3]

Mechanism of Action: Targeting the FOXM1/β-Catenin Axis

This compound exerts its antitumor effects by inhibiting the function of FOXM1, a transcription factor that plays a critical role in carcinogenesis by promoting cellular proliferation.[2]

Inhibition of FOXM1 Nuclear Localization

This compound has been shown to inhibit the nuclear localization of FOXM1 in tumor cells.[2] This prevents FOXM1 from accessing its target genes in the nucleus, thereby inhibiting its transcriptional activity.

Disruption of FOXM1/β-Catenin Interaction

A key mechanism of this compound is its ability to inhibit the protein-protein interaction between FOXM1 and β-catenin.[2] This interaction is crucial for the nuclear accumulation and transcriptional activity of β-catenin, a key component of the Wnt signaling pathway. By disrupting this interaction, this compound leads to decreased levels and nuclear localization of β-catenin.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

-

Cell Plating: Seed tumor cells in 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

-

Cell Seeding: Plate 500 cells per well in 6-well plates.

-

Treatment: After 24 hours, treat the cells with this compound or vehicle control.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (containing >50 cells) in each well.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Subcutaneously inject 1 x 106 tumor cells (e.g., H2122) into the flanks of athymic nude mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm3).

-

Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally daily.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width2).

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Analysis: Harvest tumors for downstream analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Western Blotting

-

Cell Lysis: Lyse this compound or vehicle-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOXM1, β-catenin, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

This technical guide consolidates the key preclinical findings on the antitumor activities of this compound. The data strongly support its continued investigation as a potential therapeutic agent for various cancers, primarily through its targeted inhibition of the FOXM1/β-catenin signaling pathway. Further studies are warranted to establish a more comprehensive profile of its efficacy and safety.

References

RCM-1: A Novel Inhibitor of Goblet Cell Metaplasia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule RCM-1 and its significant impact on goblet cell metaplasia, a key pathological feature in various respiratory diseases. This compound has emerged as a potent inhibitor of this process by targeting critical signaling pathways involved in the differentiation and proliferation of mucus-producing goblet cells. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound is a small molecule inhibitor of Forkhead box M1 (FOXM1), a transcription factor crucial for cell proliferation.[1][2][3][4] Its inhibitory effects on goblet cell metaplasia are primarily attributed to its ability to block the nuclear localization of FOXM1 and interfere with the Interleukin-13 (IL-13)/STAT6 signaling pathway.[1][3][5][6] This dual-pronged attack effectively halts the transcriptional program that drives the differentiation of airway progenitor cells into mature, mucus-secreting goblet cells.[3]

Quantitative Effects of this compound on Goblet Cell Metaplasia Markers

The efficacy of this compound in reversing goblet cell metaplasia has been demonstrated through the significant reduction of key molecular markers. The following tables summarize the quantitative changes observed in gene and protein expression in a house dust mite (HDM)-induced mouse model of allergic airway disease.

| Gene Expression Analysis (qRT-PCR) | Effect of this compound Treatment in HDM-challenged Mice |

| Foxm1 | Decreased mRNA abundance[1] |

| Spdef | Decreased mRNA abundance[1] |

| Foxa3 | Decreased mRNA abundance[1] |

| Agr2 | Decreased mRNA abundance[1] |

| Muc5ac | Decreased mRNA abundance[1] |

| Foxa2 | Increased mRNA abundance (reversal of HDM effect)[1] |

| Ccl2 | Decreased mRNA abundance[1] |

| Protein Expression Analysis (Immunostaining) | Effect of this compound Treatment in HDM-challenged Mice |

| FOXM1 | Decreased abundance[1] |

| SPDEF | Decreased abundance[1] |

| MUC5AC | Decreased abundance[1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade targeted by this compound and a typical experimental workflow for evaluating its efficacy.

Caption: this compound inhibits goblet cell metaplasia by blocking FOXM1 nuclear translocation and interfering with IL-13/STAT6 signaling.

Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound on goblet cell metaplasia.

Detailed Experimental Protocols

The following are representative protocols based on published studies investigating the effects of this compound.

Animal Model of Allergic Airway Disease

-

Model: House Dust Mite (HDM)-induced allergic airway inflammation in mice.

-

Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of HDM extract followed by intranasal challenges with HDM to induce goblet cell metaplasia.

-

This compound Administration: this compound is administered to a treatment group of mice, typically via intraperitoneal injection, at a specified dosage and frequency. A vehicle control group receives the solvent alone.

Histological Analysis

-

Tissue Preparation: Lungs are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Staining:

-

Hematoxylin and Eosin (H&E): To visualize overall lung morphology and inflammation.

-

Alcian Blue: To specifically stain acidic mucins within goblet cells, allowing for their quantification.

-

-

Analysis: The number of Alcian blue-positive goblet cells is counted per millimeter of the basement membrane in the airway epithelium.

Immunostaining

-

Tissue Preparation: Paraffin-embedded lung sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.

-

Blocking: Sections are blocked with a suitable serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., FOXM1, SPDEF, MUC5AC).

-

Secondary Antibody Incubation: A fluorescently labeled or enzyme-conjugated secondary antibody is applied.

-

Visualization: Staining is visualized using fluorescence microscopy or brightfield microscopy after the addition of a chromogenic substrate.

-

Analysis: The intensity and distribution of the staining are qualitatively and quantitatively assessed.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from lung tissue using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is amplified using a real-time PCR system with specific primers for the genes of interest (e.g., Foxm1, Spdef, Muc5ac) and a housekeeping gene for normalization (e.g., β-actin).

-

Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

Conclusion

This compound represents a promising therapeutic candidate for respiratory diseases characterized by goblet cell metaplasia and excessive mucus production. Its well-defined mechanism of action, targeting the FOXM1 and IL-13/STAT6 pathways, provides a strong rationale for its further development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute preclinical studies to further explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The FOXM1 inhibitor this compound decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Figure 1 from SPDEF is required for mouse pulmonary goblet cell differentiation and regulates a network of genes associated with mucus production. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction Between the FOXM1 Inhibitor RCM-1 and β-Catenin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the interaction between the small-molecule compound RCM-1 and the key signaling protein β-catenin. Contrary to potential initial misconceptions, this compound is not a protein that directly binds to β-catenin. Instead, this compound is a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor. Its effect on β-catenin is a significant downstream consequence of FOXM1 inhibition, primarily through the disruption of the FOXM1-β-catenin protein complex. This guide will delve into the mechanism of action, present available quantitative data on its efficacy, detail the experimental protocols used to elucidate this interaction, and provide visual representations of the involved signaling pathways and experimental workflows.

Introduction to β-Catenin and FOXM1 Signaling

β-Catenin: A dual-function protein, β-catenin is a critical component of both cell-cell adhesion and the canonical Wnt signaling pathway.[1][2][3][4] In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex." Upon Wnt pathway activation, this degradation is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.[5]

FOXM1: The Forkhead box M1 (FOXM1) is a transcription factor that plays a pivotal role in cell cycle progression, particularly in the G2/M phase.[6][7][8] Overexpression of FOXM1 is a common feature in a wide range of human cancers and is associated with increased tumor growth, angiogenesis, and metastasis.[9]

The FOXM1 and β-Catenin Interaction: Emerging evidence has established a direct physical interaction between FOXM1 and β-catenin.[5][10][11] This interaction is crucial for the nuclear localization and stability of β-catenin, thereby enhancing its transcriptional activity.[5][10] The FOXM1-β-catenin complex co-occupies the promoters of Wnt target genes, promoting their expression and driving tumorigenesis.[10]

This compound: A Small-Molecule Inhibitor of FOXM1

This compound has been identified as a small-molecule inhibitor of FOXM1.[6][7][9] It exerts its anti-cancer effects by preventing the nuclear localization of FOXM1, leading to its proteasomal degradation.[2][3] The chemical structure of this compound is provided below.

Chemical Structure of this compound [4]

-

Chemical Formula: C₂₀H₁₂N₂OS₄

-

Molecular Weight: 424.57 g/mol

-

CAS Number: 339163-65-4

Mechanism of Action: this compound's Indirect Effect on β-Catenin

The primary mechanism by which this compound affects β-catenin is by disrupting the formation and stability of the FOXM1-β-catenin protein complex.[9][10] By inhibiting FOXM1, this compound indirectly leads to:

-

Decreased Nuclear β-Catenin: Inhibition of the FOXM1-β-catenin interaction leads to a reduction in the nuclear localization of β-catenin.[7][10]

-

Reduced β-Catenin Protein Levels: The disruption of the complex destabilizes β-catenin, leading to its degradation.[6][10]

-

Downregulation of Wnt/β-Catenin Target Genes: Consequently, the expression of genes downstream of the Wnt/β-catenin signaling pathway, such as Cyclin D1, is reduced.[6]

This cascade of events contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer models.[7][10]

Quantitative Data on the Efficacy of this compound

While direct binding affinity (Kd) values for the this compound/β-catenin interaction are not available due to the indirect nature of the interaction, the efficacy of this compound in cellular and in vivo models has been quantified. The following tables summarize the key findings from published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration of this compound | Observed Effect | Reference |

| Rd76-9 (Rhabdomyosarcoma) | Colony Formation | 5 µM | Significant reduction in colony number | [10] |

| B16-F10 (Melanoma) | Colony Formation | 5 µM | Significant reduction in colony number | [10] |

| H2122 (Lung Adenocarcinoma) | Colony Formation | 5 µM | Significant reduction in colony number | [10] |

| B16-F10 (Melanoma) | Western Blot | 5 µM | Decreased protein levels of FOXM1 and β-catenin | [6] |

| Rd76-9 (Rhabdomyosarcoma) | Co-Immunoprecipitation | 5 µM | Decreased FOXM1-β-catenin interaction | [10] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment Dose and Schedule | Outcome | Reference |

| Rd76-9 Rhabdomyosarcoma Xenograft | 10 mg/kg, intraperitoneally, daily | Significant reduction in tumor volume | [10] |

| B16-F10 Melanoma Xenograft | 10 mg/kg, intraperitoneally, daily | Significant reduction in tumor volume | [10] |

| H2122 Lung Adenocarcinoma Xenograft | 10 mg/kg, intraperitoneally, daily | Significant reduction in tumor volume | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and the FOXM1/β-catenin axis.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the interaction between FOXM1 and β-catenin and the disruptive effect of this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Primary antibodies (anti-FOXM1, anti-β-catenin, and IgG control)

-

Secondary antibodies (HRP-conjugated)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli buffer)

-

Western blot apparatus and reagents

Protocol:

-

Cell Lysis: Culture cells to 80-90% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody (anti-FOXM1 or IgG control) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three times with wash buffer to remove unbound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-β-catenin antibody to detect the co-immunoprecipitated protein.

Western Blotting

Objective: To quantify the protein levels of FOXM1 and β-catenin in response to this compound treatment.

Materials:

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FOXM1, anti-β-catenin, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Sample Preparation: Prepare cell lysates as described in the Co-IP protocol. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.[12][13]

Materials:

-

6-well plates

-

Cell culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[14][15][16][17]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for injection

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

Tumor Measurement: Measure tumor volume with calipers every few days.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for FOXM1 and β-catenin).

Visualizations

Signaling Pathway Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: this compound disrupts the FOXM1-β-catenin interaction.

Experimental Workflow Diagram

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion

This compound represents a promising therapeutic agent that targets the oncogenic transcription factor FOXM1. Its inhibitory effects extend to the Wnt/β-catenin signaling pathway through the disruption of the critical FOXM1-β-catenin interaction. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and established experimental protocols. The continued investigation into the intricate molecular interactions involving FOXM1 and β-catenin, and the development of targeted inhibitors like this compound, hold significant potential for advancing cancer therapy.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. embopress.org [embopress.org]

- 10. FoxM1 Promotes β-Catenin Nuclear Localization and Controls Wnt Target-Gene Expression and Glioma Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FoxM1 promotes β-catenin nuclear localization and controls Wnt target-gene expression and glioma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. In vivo tumor xenograft study [bio-protocol.org]

- 15. In vivo tumor xenograft study [bio-protocol.org]

- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RCM-1 in Inhibiting Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor Forkhead Box M1 (FOXM1) is a well-documented oncogene, frequently overexpressed in a wide array of human cancers and associated with poor prognosis. Its central role in driving cell proliferation, invasion, and metastasis makes it a compelling target for anti-cancer therapy. This technical guide provides an in-depth analysis of Robert Costa Memorial drug-1 (RCM-1), a recently identified small molecule inhibitor of FOXM1. We will explore its mechanism of action, summarize key preclinical data from in vitro and in vivo studies, detail relevant experimental protocols, and illustrate the critical signaling pathways involved. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the FOXM1 signaling axis.

Introduction to this compound

This compound is a small molecule compound identified through high-throughput screening as a potent and specific inhibitor of the FOXM1 transcription factor.[1][2][3] Unlike conventional chemotherapeutics, this compound targets a master regulator of carcinogenesis, offering a more directed approach to cancer therapy.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including rhabdomyosarcoma, melanoma, and lung adenocarcinoma, highlighting its broad anti-tumor potential.[1][2][3] this compound exerts its anti-cancer effects by modulating key cellular processes such as cell cycle progression, proliferation, and apoptosis.[1][4]

Mechanism of Action

This compound's primary mechanism for inhibiting carcinogenesis is through the direct suppression of FOXM1 activity. This is achieved through a multi-faceted approach at the post-translational level:

-

Inhibition of Nuclear Localization: this compound prevents the translocation of FOXM1 from the cytoplasm to the nucleus.[1][5] This is a critical step, as FOXM1 must be in the nucleus to exert its function as a transcription factor.

-

Induction of Proteasomal Degradation: The compound increases the ubiquitination of FOXM1, tagging it for degradation by the proteasome.[1][5] This leads to a significant reduction in total FOXM1 protein levels within the tumor cells.

-

Disruption of Protein-Protein Interactions: this compound has been shown to inhibit the interaction between FOXM1 and β-catenin, another key protein involved in oncogenic signaling.[1][2][6] This disruption further dampens the pro-proliferative signals within the cancer cell.

The downstream consequences of FOXM1 inhibition by this compound are profound, leading to cell cycle arrest, reduced proliferation, and an increase in programmed cell death (apoptosis).[1][2][4]

Signaling Pathways Modulated by this compound

This compound primarily impacts the FOXM1 and Wnt/β-catenin signaling pathways, which are intricately linked in cancer progression. By inhibiting FOXM1, this compound disrupts a critical node in the oncogenic network.

Preclinical Efficacy of this compound

The anti-tumor activities of this compound have been validated in numerous cancer cell lines and animal models.

In Vitro Studies

This compound demonstrates potent activity against a variety of cancer cell lines in culture. It effectively inhibits cell proliferation, migration, and the ability of single cells to form colonies.

Table 1: Effect of this compound on Tumor Cell Colony Formation

| Cell Line | Cancer Type | This compound Concentration | % Reduction in Colonies (Mean ± SE) | Reference |

|---|---|---|---|---|

| Rd76–9 | Rhabdomyosarcoma | 10 µM | ~75% | [1][4] |

| B16-F10 | Melanoma | 10 µM | ~80% | [1][4] |

| H2122 | Lung Adenocarcinoma | 10 µM | ~60% | [1][4] |

| 4T1 | Mammary Carcinoma | 10 µM | ~50% | [1][4] |

| KPC-2 | Pancreatic Carcinoma | 10 µM | ~90% |[1][4] |

Data are approximated from graphical representations in the cited sources.[1][4]

In Vivo Studies

In animal models, systemic administration of this compound leads to significant inhibition of tumor growth without observable toxicity.[1][7]

Table 2: Efficacy of this compound in Mouse Tumor Models

| Tumor Model | Cancer Type | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Rd76–9 (syngeneic) | Rhabdomyosarcoma | This compound | Significant decrease in tumor volume | [1][2] |

| B16-F10 (syngeneic) | Melanoma | This compound | Inhibition of tumor growth | [1][2] |

| H2122 (xenograft) | Lung Adenocarcinoma | This compound | Inhibition of tumor growth | [1][2] |

| Rd76-9 (orthotopic) | Rhabdomyosarcoma | this compound + Vincristine | Superior reduction in tumor volume compared to single agents |[7][8] |

Studies in mice showed that this compound treatment did not lead to changes in liver enzymes (ALT, ALK) or other serum markers, indicating a favorable safety profile.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Colony Formation Assay

This assay assesses the ability of a single cancer cell to undergo sufficient division to form a colony.

-

Cell Plating: Seed tumor cells (e.g., Rd76–9, B16-F10, H2122) in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Culture the cells for 7-14 days, allowing colonies to form. Replace the medium with fresh this compound or vehicle every 2-3 days.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.

-

Quantification: Count the number of visible colonies (typically >50 cells) in each well.[1][4]

In Vivo Rhabdomyosarcoma Model

This protocol describes an orthotopic model to test the efficacy of this compound in a setting that mimics the tumor's natural environment.

-

Cell Preparation: Harvest Rd76–9 rhabdomyosarcoma cells and resuspend them in a suitable medium like PBS or Matrigel.

-

Animal Model: Use syngeneic mice (e.g., C57BL/6) to allow for a competent immune system.

-

Injection: Inject approximately 1x10^6 Rd76–9 cells into the gastrocnemius muscle of the mice.[1]

-

Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the tumor-bearing mice according to a predetermined schedule (e.g., daily or every other day).[1]

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal weight and general health as indicators of toxicity.

Immunoprecipitation for Protein-Protein Interaction

This technique is used to verify the disruption of the FOXM1/β-catenin interaction by this compound.

-

Cell Lysis: Treat cultured tumor cells with this compound or vehicle, then lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Antibody Incubation: Incubate the cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-FOXM1).

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of the interacting protein (e.g., β-catenin) by Western blotting. A reduced amount of β-catenin in the this compound treated sample indicates inhibition of the interaction.[1]

Therapeutic Potential and Future Directions

The preclinical data strongly support the potential of this compound as a candidate for anti-cancer therapy.[1] Its efficacy across multiple tumor types suggests a broad applicability.

-

Combination Therapies: this compound has shown synergistic effects when combined with standard chemotherapeutic agents like vincristine in rhabdomyosarcoma models.[7][8] This suggests that this compound could be used to enhance the efficacy of existing treatments or to overcome chemoresistance.

-

Targeted Delivery: Due to its hydrophobicity, developing novel delivery systems, such as folic acid-conjugated nanoparticles (NPFA), has been shown to improve the delivery of this compound to tumors in vivo.[7][8]

-

Biomarker Development: The high expression of FOXM1 in many aggressive cancers could serve as a biomarker to select patients most likely to respond to this compound therapy.

Future research should focus on formal preclinical toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, the design of Phase I clinical trials to assess the safety and efficacy of this compound in cancer patients.

Conclusion

This compound represents a promising, targeted therapeutic agent that inhibits carcinogenesis by suppressing the oncogenic transcription factor FOXM1. Through mechanisms that include blocking FOXM1 nuclear localization, promoting its degradation, and disrupting its interaction with β-catenin, this compound effectively halts tumor cell proliferation and growth in preclinical models.[1][2][6] The compound's potent in vitro and in vivo activity, coupled with a favorable preliminary safety profile, establishes a strong foundation for its continued development as a novel anti-cancer drug. Further investigation into combination strategies and advanced delivery systems will be pivotal in translating the potential of this compound into clinical reality.

References

- 1. The FOXM1 inhibitor this compound decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The FOXM1 Inhibitor this compound Decreases Carcinogenesis and Nuclear β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The FOXM1 Inhibitor this compound Decreases Carcinogenesis and Nuclear β-Catenin [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 [frontiersin.org]

- 8. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on RCM-1: A Novel Inhibitor of the FOXM1 Oncogene for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The transcription factor Forkhead Box M1 (FOXM1) is a well-documented oncogene, playing a critical role in the proliferation and carcinogenesis of numerous cancer types. Its overexpression is frequently associated with poor prognosis and resistance to therapy. RCM-1 (Robert Costa Memorial drug-1) has emerged from high-throughput screening as a potent small-molecule inhibitor of FOXM1, demonstrating significant anti-tumor activity in preclinical models.[1][2][3] This document provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting the FOXM1 transcription factor. Its mechanism involves several key actions:

-

Inhibition of FOXM1 Nuclear Localization: this compound prevents the translocation of FOXM1 from the cytoplasm to the nucleus, a critical step for its transcriptional activity.[1][3][4] Confocal imaging of tumor cells treated with this compound has confirmed a significant reduction in nuclear FOXM1.[1][2][3]

-

Promotion of FOXM1 Degradation: The compound increases the ubiquitination of FOXM1, marking it for proteasomal degradation.[4][5][6] This leads to a decrease in the overall cellular levels of the FOXM1 protein.[1]

-

Disruption of Protein-Protein Interactions: this compound has been shown to inhibit the interaction between FOXM1 and β-catenin, a key component of the Wnt signaling pathway.[1][2][7] This disruption leads to the degradation of both proteins and contributes to the anti-tumor effect.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Preclinical Efficacy of this compound

In vitro and in vivo studies have demonstrated the potent anti-tumor effects of this compound across a range of cancer cell lines and animal models.

In Vitro Studies

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[5]

| Cell Line | Cancer Type | Effect of this compound |

| Rd76-9 | Rhabdomyosarcoma | Inhibition of cell growth, colony formation, and migration; Increased apoptosis.[1][3][7] |

| B16-F10 | Melanoma | Inhibition of cell growth, colony formation, and migration.[1][5][7] |

| H2122 | Lung Adenocarcinoma | Inhibition of cell growth and colony formation.[1][5][7] |

| 4T1 | Mammary Carcinoma | Inhibition of cell growth and colony formation.[5][7] |

| MyC-CaP | Prostate Carcinoma | Inhibition of cell growth.[5][7] |

| KPC-2 | Pancreatic Carcinoma | Inhibition of cell growth and colony formation.[5][7] |

In Vivo Studies

Animal models have corroborated the anti-tumor activity of this compound observed in vitro.

| Animal Model | Cancer Type | Treatment | Results |

| Mice | Rhabdomyosarcoma (Rd76-9 orthotopic) | This compound | Decreased tumor growth, reduced tumor cell proliferation, and increased apoptosis.[7] |

| Mice | Melanoma (B16-F10) | This compound | Inhibited tumor growth.[1][3] |

| Mice | Lung Adenocarcinoma (H2122) | This compound | Inhibited tumor growth.[1][3] |

| Mice | Rhabdomyosarcoma | This compound in combination with Vincristine | Synergistic reduction in tumor volume, increased tumor cell death, and decreased tumor cell proliferation.[6][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: Rd76-9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (lung adenocarcinoma), 4T1 (mammary carcinoma), MyC-CaP (prostate carcinoma), and KPC-2 (pancreatic carcinoma) cells were used.[5]

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Proliferation Assay:

-

Cells were seeded in multi-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound or vehicle control (DMSO).[7]

-

Cell viability was assessed at different time points using methods such as direct cell counting (e.g., with a hemocytometer) or commercially available viability assays (e.g., MTT or WST-1).[4]

-

Colony Formation Assay

-

Tumor cells were seeded at a low density in 6-well plates.[3]

-

Cells were treated with different concentrations of this compound or DMSO.[3]

-

The medium was changed every 3-4 days with fresh this compound or DMSO.[3]

-

After 7-14 days, colonies were fixed with methanol and stained with crystal violet.[7]

-

The number of colonies was counted manually or using imaging software.[3]

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., Rd76-9, B16-F10, or H2122) was injected subcutaneously or orthotopically into the mice.[7]

-

Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups. This compound (or a nanoparticle formulation for improved delivery) or vehicle control was administered via an appropriate route (e.g., intraperitoneal or intravenous injection).[6][8]

-

Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[7]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for preclinical in vivo evaluation of this compound.

Conclusion and Future Directions

The early-stage research on this compound has established it as a promising candidate for cancer therapy. Its novel mechanism of action, targeting the oncogenic transcription factor FOXM1, and its demonstrated efficacy in a variety of preclinical cancer models warrant further investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, potentially through advanced drug delivery systems like the nanoparticle formulations already explored.[8] Furthermore, comprehensive toxicology studies are necessary to ensure its safety profile before it can be advanced to clinical trials. The synergistic effects observed with existing chemotherapeutic agents like vincristine suggest that combination therapies could be a particularly effective strategy to explore.[6]

References

- 1. The FOXM1 Inhibitor this compound Decreases Carcinogenesis and Nuclear β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The FOXM1 inhibitor this compound decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

RCM-1: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCM-1 is a small-molecule inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1).[1][2] In vitro studies have demonstrated its potential as an anti-cancer agent by inhibiting tumor cell proliferation, clonogenicity, and migration.[1][3][4] this compound exerts its effects by promoting the proteasomal degradation of FOXM1 and disrupting its interaction with β-catenin.[1][3] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy of this compound and illustrate its mechanism of action.

Mechanism of Action

This compound functions primarily by inhibiting the FOXM1 transcription factor. This is achieved by blocking its nuclear localization and promoting its degradation via the proteasome.[2] A key mechanism is the disruption of the protein-protein interaction between FOXM1 and β-catenin, a critical component of the canonical Wnt signaling pathway. This disruption leads to the degradation of both FOXM1 and β-catenin, resulting in a potent anti-tumor effect.[3] Additionally, in the context of airway inflammation, this compound has been shown to reduce IL-13 and STAT6 signaling.

Signaling Pathway

Caption: this compound inhibits FOXM1 and disrupts its interaction with β-catenin.

In Vitro Efficacy of this compound: Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in published studies.

Table 1: Inhibition of Tumor Cell Growth by this compound

| Cell Line | Cancer Type | Fold Change in Cell Number (vs. 0-hour) |

| Rd76-9 | Rhabdomyosarcoma | Significantly inhibited |

| B16-F10 | Melanoma | Significantly inhibited |

| H2122 | Lung Adenocarcinoma | Significantly inhibited |

| 4T1 | Mammary Carcinoma | Significantly inhibited |

| MyC-CaP | Prostate Carcinoma | Significantly inhibited |

| KPC-2 | Pancreatic Carcinoma | Significantly inhibited |

| Note: Data is derived from growth curve analyses. "Significantly inhibited" indicates a statistically significant reduction in cell proliferation compared to vehicle-treated controls.[3][4][5] |

Table 2: Effect of this compound on Tumor Cell Clonogenicity

| Cell Line | Cancer Type | Effect on Colony Formation |

| Rd76-9 | Rhabdomyosarcoma | Decreased |

| B16-F10 | Melanoma | Decreased |

| H2122 | Lung Adenocarcinoma | Decreased |

| 4T1 | Mammary Carcinoma | Decreased |

| KPC-2 | Pancreatic Carcinoma | Decreased |

| Note: Data is based on colony formation assays with continuous this compound treatment for 7 days.[1][5] |

Table 3: Inhibition of Tumor Cell Migration by this compound

| Cell Line | Cancer Type | Percent Migration (vs. DMSO control) |

| Various | Multiple | Statistically significant inhibition |

| Note: The specific percentage of migration inhibition varies between cell lines and experimental conditions.[1][5] |

Experimental Protocols

Cell Proliferation Assay (Growth Curve Analysis)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells over time.

Materials:

-

Cancer cell lines (e.g., Rd76-9, B16-F10, H2122, 4T1, MyC-CaP, KPC-2)[3]

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in 96-well plates at an appropriate density to allow for logarithmic growth over the course of the experiment.

-

Allow cells to adhere overnight.

-

The following day (Day 0), treat the cells with various concentrations of this compound or vehicle control.

-

At designated time points (e.g., 0, 24, 48, 72 hours), trypsinize the cells from triplicate wells for each treatment group.

-

Count the number of viable cells using a hemocytometer or an automated cell counter.

-

Calculate the fold change in cell number for each treatment group relative to the cell count at the 0-hour time point.

-

Plot the fold change in cell number against time to generate growth curves.

Caption: Workflow for a cell proliferation assay.

Colony Formation Assay (Clonogenic Assay)

This assay evaluates the ability of single cells to undergo unlimited division and form colonies, a measure of tumorigenicity.

Materials:

-

Cancer cell lines (e.g., Rd76-9, B16-F10, H2122, 4T1, KPC-2)[1]

-

Complete cell culture medium

-

This compound

-

Vehicle control

-

6-well plates

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat the cells with different concentrations of this compound or vehicle control.

-

Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

Caption: Workflow for a colony formation assay.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Vehicle control

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well or 12-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound-healing insert to create a uniform cell-free area.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at multiple points for each image.

-

Calculate the percentage of wound closure or cell migration into the cell-free area for each treatment group compared to the 0-hour time point.

References

Application Notes and Protocols for RCM-1 in Mouse Models of Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

RCM-1 is a small molecule inhibitor of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2][3][4] Aberrant overexpression of FOXM1 is a common feature in various malignancies, including non-small cell lung cancer (NSCLC), where it plays a critical role in tumor cell proliferation, invasion, and metastasis. This compound has also been identified as an inhibitor of the IL-13/STAT6 signaling pathway, which is implicated in the tumor microenvironment and immune evasion in several cancers. These application notes provide detailed protocols for utilizing this compound in preclinical mouse models of lung cancer to evaluate its therapeutic efficacy and mechanism of action.

Data Presentation

In Vitro Efficacy of this compound on Lung Cancer Cells

| Cell Line | Cancer Type | Assay | Endpoint | This compound Effect |

| H2122 | Human Lung Adenocarcinoma | Growth Curve Analysis | Cell Proliferation | Significant Inhibition |

| H2122 | Human Lung Adenocarcinoma | Colony Formation Assay | Clonogenicity | Reduction in formation and growth of colonies |

| A549 | Human Lung Adenocarcinoma | Immunofluorescence | FOXM1 Localization | Inhibition of nuclear localization |

In Vivo Efficacy of this compound in a Human Lung Adenocarcinoma Xenograft Model

| Mouse Model | Tumor Type | Treatment | Primary Endpoint | Result |

| Xenograft (H2122 cells) | Human Lung Adenocarcinoma | This compound | Tumor Growth | Inhibition of tumor growth |

| Xenograft (H2122 cells) | Human Lung Adenocarcinoma | This compound | FOXM1 Protein Levels in Tumor | Decreased |

| Xenograft (H2122 cells) | Human Lung Adenocarcinoma | This compound | Tumor Cell Proliferation (Ki67, PH3 staining) | Reduced |

| Xenograft (H2122 cells) | Human Lung Adenocarcinoma | This compound | Tumor Cell Apoptosis (Cleaved caspase-3 staining) | Increased |

Signaling Pathways

The therapeutic potential of this compound in lung cancer is attributed to its inhibitory effects on two key signaling pathways: the FOXM1 and the IL-13/STAT6 pathways.

This compound Inhibition of the FOXM1 Signaling Pathway

FOXM1 is a critical transcription factor that drives the expression of genes essential for cell cycle progression and proliferation. In lung cancer, FOXM1 is often overexpressed, leading to uncontrolled cell growth. This compound inhibits FOXM1 by preventing its nuclear localization, thereby blocking its transcriptional activity. This leads to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound inhibits the nuclear translocation of FOXM1.

This compound Inhibition of the IL-13/STAT6 Signaling Pathway

The IL-13/STAT6 signaling pathway plays a role in the tumor microenvironment by promoting an immunosuppressive milieu. IL-13, often present in the tumor microenvironment, signals through its receptor to activate STAT6, a transcription factor that can promote the polarization of M2 macrophages, which are generally considered pro-tumoral. By inhibiting this pathway, this compound may help to revert the immunosuppressive microenvironment, allowing for a more effective anti-tumor immune response.

Caption: this compound inhibits IL-13 mediated STAT6 signaling.

Experimental Protocols

Protocol 1: Orthotopic Lung Cancer Mouse Model

This protocol describes the establishment of an orthotopic lung cancer model by direct injection of human lung cancer cells into the lung parenchyma of immunocompromised mice. This model more accurately recapitulates the tumor microenvironment compared to subcutaneous xenografts.

Materials:

-

Human lung adenocarcinoma cell line (e.g., H2122)

-

8-12 week old female athymic nude mice

-

Complete cell culture medium

-

Matrigel or other extracellular matrix gel

-

Sterile PBS

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpel, forceps, wound clips)

-

28-gauge needles and 1 mL syringes

-

This compound compound

-

Vehicle control (e.g., DMSO, saline)

Procedure:

-

Cell Preparation:

-

Culture H2122 cells in appropriate medium until 80-90% confluent.

-

On the day of injection, harvest cells and perform a cell count. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

-

-

Animal Preparation and Anesthesia:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a right lateral position.

-

Disinfect the skin over the left thoracic cavity.

-

-